6-Amino-3-ethyl-1-propyluracil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

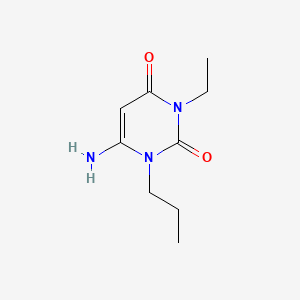

6-Amino-3-ethyl-1-propyluracil (CAS: 63981-32-8) is a substituted uracil derivative with the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . Structurally, it features an amino group at position 6, an ethyl group at position 3, and a propyl group at position 1 of the pyrimidine ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing xanthine derivatives targeting adenosine receptors, which are relevant for treating chronic inflammatory respiratory diseases . Its structural versatility allows for modifications that enhance receptor binding affinity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-ethyl-1-propyluracil typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the reaction of cyanoacetic acid with a condensing agent and acetic anhydride, followed by the addition of 1,3-dimethylurea. This process includes multiple stages of vacuum distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous feed systems where solutions of methyl cyanoacetylurea and liquid caustic soda are rapidly mixed in an impinging stream reactor. The reaction mixture is then processed in a reaction kettle at controlled temperatures to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-ethyl-1-propyluracil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced uracil derivatives.

Substitution: Formation of substituted uracil derivatives with various functional groups.

Scientific Research Applications

Chemistry: 6-Amino-3-ethyl-1-propyluracil is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a building block in organic synthesis and medicinal chemistry.

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It is used in the design of nucleoside analogs for antiviral and anticancer therapies.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-ethyl-1-propyluracil involves its interaction with molecular targets such as enzymes and receptors. The amino group at the 6th position allows it to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleic acids, potentially interfering with DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The positional arrangement of substituents significantly impacts physicochemical properties and applications. Key isomers include:

- Key Differences: Steric Effects: The propyl group at position 1 (vs. 3) in 63981-32-8 may alter steric hindrance, affecting binding to enzymatic targets. Synthetic Pathways: Isomers require distinct alkylation steps during synthesis. For example, 6-Amino-1-ethyl-3-propyluracil is synthesized via nucleophilic substitution of 6-amino-uracil precursors with ethyl and propyl halides .

Alkyl-Substituted Uracils

Compounds with varying alkyl chain lengths and positions are compared below:

- Key Insights: Purity Impact: High-purity 6-Amino-1,3-dimethyluracil (>99%) ensures consistency in kinetic studies, whereas lower-purity variants may introduce variability . Chain Length: Longer alkyl chains (e.g., propyl vs. methyl) increase lipophilicity, influencing membrane permeability in drug candidates .

Functionalized Uracil Derivatives

Modifications with reactive groups expand utility in medicinal chemistry:

- Reactivity Comparison: The chloropropyl group in 6-[(3-chloropropyl)amino]-1,3-dimethyluracil enables nucleophilic substitution reactions, making it a versatile intermediate . Nitroso derivatives like 6-Amino-1,3-dipropyl-5-nitrosouracil exhibit unique electronic properties for redox-based therapies .

Biological Activity

6-Amino-3-ethyl-1-propyluracil is a derivative of uracil, characterized by the presence of an amino group at the sixth position and an ethyl and propyl group at the third and first positions, respectively. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C7H11N3O2 with a molecular weight of approximately 169.18 g/mol. Its unique substitution pattern contributes to its distinct chemical and biological properties.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Propylthiouracil | Thiouracil derivative | Antithyroid agent; inhibits thyroid hormone synthesis |

| 5-Amino-1-propyluracil | Amino derivative | Potentially similar biological activities |

| 6-Methyluracil | Methyl derivative | Nucleobase analog; involved in RNA synthesis |

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids. It may bind to DNA and RNA, potentially interfering with their synthesis. Additionally, it could inhibit enzymes involved in nucleotide metabolism, leading to various cellular effects.

Pharmacological Studies

Research has indicated that derivatives of uracil, including this compound, exhibit a range of pharmacological activities:

- Antiviral Properties : Some studies suggest that uracil derivatives can inhibit viral replication.

- Anticancer Potential : The compound may induce apoptosis in cancer cells by interfering with nucleic acid synthesis.

- Thyroid Function Modulation : Similar compounds have been shown to affect thyroid hormone synthesis, indicating a potential role in endocrine modulation.

Study on Antiviral Activity

A recent study investigated the antiviral activity of various uracil derivatives, including this compound. The results demonstrated that this compound inhibited viral replication in vitro, suggesting its potential as an antiviral agent .

Research on Anticancer Effects

In another study focused on cancer cell lines, this compound was shown to reduce cell viability significantly. The mechanism was linked to the compound's ability to disrupt DNA synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-3-ethyl-1-propyluracil, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via reflux reactions using precursors like ethanolamine and paraformaldehyde in absolute ethanol, followed by crystallization from DMF/H₂O . Purity optimization requires monitoring reaction conditions (e.g., reflux duration, stoichiometry) and employing techniques such as recrystallization or column chromatography. Elemental analysis (C, H, N) and spectroscopic methods (IR, MS) are critical for validating purity .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

- Methodological Answer : Use a combination of:

- Spectroscopy : IR to identify carbonyl (C=O) and amine (NH) stretches ; MS for molecular ion confirmation.

- Thermal Analysis : Melting point determination to assess crystalline stability .

- Elemental Analysis : Quantify C, H, N content to confirm molecular formula .

- Chromatography : HPLC or TLC to detect impurities .

Q. What are the key considerations for selecting solvents in synthetic workflows involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, ethanol) are preferred due to the compound’s solubility in alcohols and stability under reflux. Avoid halogenated solvents if nucleophilic side reactions are a concern. Solvent selection should align with reaction temperature and compatibility with downstream crystallization steps .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for this compound synthesis?

- Methodological Answer : AI-driven simulations can predict optimal parameters (e.g., temperature, pressure, catalyst loading) by training models on existing kinetic data. For example, factorial design experiments (varying 2–3 factors) coupled with machine learning algorithms can identify nonlinear interactions between variables, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported reactivity data for uracil derivatives like this compound?

- Methodological Answer :

- Theoretical Framing : Align experimental design with a mechanistic hypothesis (e.g., nucleophilic substitution vs. radical pathways) .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate variables .

- Advanced Analytics : Use surface-enhanced Raman spectroscopy (SERS) or XPS to probe interfacial reactivity differences .

Q. How do substituents (ethyl, propyl) influence the compound’s adsorption behavior on catalytic surfaces?

- Methodological Answer : Conduct adsorption isotherm studies using gold or silica substrates, monitoring binding affinity via quartz crystal microbalance (QCM). Compare with DFT calculations to correlate substituent electronic effects (e.g., alkyl chain length) with adsorption energy .

Q. What experimental designs are suitable for probing the compound’s role in multi-step heterocyclic syntheses?

- Methodological Answer :

- Stepwise Optimization : Use a pre-test/post-test design with control groups to isolate intermediate formation .

- In Situ Monitoring : Employ real-time NMR or FTIR to track reaction progress and identify transient intermediates .

- Mannich Base Reactions : Explore coupling with arylalkanone Mannich bases under varied pH to access fused pyrimidine derivatives .

Q. Methodological Notes

- Theoretical Integration : Anchor experiments in established frameworks (e.g., transition state theory for kinetic studies) to enhance reproducibility .

- Data Validation : Cross-reference spectroscopic data with PubChem entries for analogous uracil derivatives to confirm assignments .

- Ethical Compliance : Document synthesis protocols in alignment with CRDC standards for chemical engineering design (e.g., RDF2050103) .

Properties

CAS No. |

63981-32-8 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

6-amino-3-ethyl-1-propylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 |

InChI Key |

NUEJYQRPPDNSDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC(=O)N(C1=O)CC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.